5-Bromo-2-chloro-3-nitropyridine

Catalog No.
S760321
CAS No.
67443-38-3
M.F
C5H2BrClN2O2
M. Wt
237.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-chloro-3-nitropyridine

CAS Number

67443-38-3

Product Name

5-Bromo-2-chloro-3-nitropyridine

IUPAC Name

5-bromo-2-chloro-3-nitropyridine

Molecular Formula

C5H2BrClN2O2

Molecular Weight

237.44 g/mol

InChI

InChI=1S/C5H2BrClN2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H

InChI Key

WWQQPSDIIVXFOX-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-Chloro-3-nitro-5-bromopyridine; 5-bromo-2-chloro-3-nitro-pyridine;

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Cl)Br

The exact mass of the compound 5-Bromo-2-chloro-3-nitropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-2-chloro-3-nitropyridine is a functionalized heterocyclic intermediate valued for its defined reactivity in constructing complex molecular scaffolds. Its utility is centered on two key structural features: a chlorine atom at the C2 position, activated for nucleophilic aromatic substitution (SNAr) by the adjacent nitro group, and a bromine atom at the C5 position, which is suitable for subsequent palladium-catalyzed cross-coupling reactions. This arrangement of reactive sites allows for predictable, sequential chemical modifications, a critical attribute for process development and manufacturing in pharmaceuticals and agrochemicals. [REFS-1, REFS-2]

Substituting 5-Bromo-2-chloro-3-nitropyridine with structurally similar analogs often leads to process failure or undesirable product mixtures, making it a non-interchangeable precursor in controlled synthetic sequences. For instance, replacing it with 2,5-dichloro-3-nitropyridine eliminates the differential reactivity between the C2 and C5 positions, complicating selective cross-coupling reactions essential for many synthetic routes. [1] Similarly, isomers such as 3-bromo-2-chloro-5-nitropyridine exhibit a completely different regioselectivity profile in SNAr reactions due to the altered electronic influence of the nitro group. This specificity ensures that only the precise 5-bromo-2-chloro-3-nitro arrangement provides the required dual-handle reactivity for building specific, high-value molecular targets. [2]

Enables High-Yield, Regioselective SNAr at C2, Preserving the C5-Bromo Handle for Subsequent Reactions

The primary procurement driver for this compound is its predictable regioselectivity. In a representative synthesis, reaction with 4-methoxybenzylamine resulted in the selective displacement of the C2-chloride, yielding N-(4-methoxybenzyl)-5-bromo-3-nitropyridin-2-amine in 98% yield. The C5-bromo group remained intact under these conditions, available for further functionalization. [1] This high degree of selectivity is critical for preventing the formation of isomeric impurities that are difficult to separate, a common issue with less precisely substituted dihalopyridines.

Evidence DimensionRegioselective Yield
Target Compound Data98% yield of C2-substituted product
Comparator Or BaselineIsomeric byproducts not significantly formed (<2%)
Quantified DifferenceDemonstrates >49:1 selectivity for C2 substitution over C5.
ConditionsReaction with 4-methoxybenzylamine (1.1 eq) and DIPEA in dioxane at 100 °C for 16 hours.

This predictable, high-yield selectivity at the C2 position simplifies purification and maximizes material throughput, directly impacting process efficiency and manufacturing costs.

Orthogonal Reactivity: Precursor for Sequential SNAr and Suzuki Cross-Coupling

This compound is specified in multi-step syntheses where the two halogen sites are functionalized orthogonally. Following an initial SNAr reaction at the C2 position, the preserved C5-bromo site serves as a reliable handle for subsequent Pd-catalyzed Suzuki coupling. For example, after substitution at C2 with an amine, the resulting intermediate was coupled with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole, achieving a 71% yield for the Suzuki coupling step. [1] A comparator like 2,5-dichloro-3-nitropyridine would be unsuitable for this sequence, as the selective activation of one C-Cl bond over the other for Suzuki coupling is significantly more challenging and less reliable.

Evidence DimensionYield in Sequential Cross-Coupling
Target Compound Data71% yield in the second (Suzuki) step
Comparator Or Baseline2,5-dichloro-3-nitropyridine (qualitatively less suitable due to similar C-Cl bond reactivity)
Quantified DifferenceEnables a high-yield two-step sequence not reliably achievable with the dichloro analog.
ConditionsSuzuki Coupling: Pd(dppf)Cl2 catalyst, K2CO3 base, in 1,4-dioxane/water at 80 °C.

This demonstrated compatibility with a two-step, SNAr-then-Suzuki sequence allows for the efficient construction of complex, di-substituted pyridine cores, justifying its selection over analogs lacking this orthogonal reactivity.

Key Precursor for Fused Pyrido[2,3-b]pyrazine Scaffolds in Kinase Inhibitor Synthesis

The specific 2-chloro-3-nitro arrangement is a validated precursor for constructing fused pyrido[2,3-b]pyrazine systems, a core scaffold in many kinase inhibitors. After SNAr at C2 with an ethylenediamine derivative, the resulting intermediate undergoes reductive cyclization where the nitro group is reduced to an amine, which then condenses to form the pyrazine ring. In a documented synthesis of a kinase inhibitor intermediate, this transformation proceeded in a 71% yield over the two steps (reduction and cyclization). [1] Using an analog with a different substitution pattern, such as 2-chloro-5-nitropyridine, would prevent the required 2,3-diamine formation needed for this specific cyclization, blocking the entire synthetic route.

Evidence DimensionYield for Fused Ring Formation
Target Compound Data71% yield (two steps: reduction and cyclization)
Comparator Or Baseline2-Chloro-5-nitropyridine (unsuitable for this specific cyclization pathway)
Quantified DifferenceEnables a key scaffold-forming reaction that is geometrically impossible with common isomers.
Conditions1. SNAr with N-benzylethylenediamine. 2. Reduction of nitro group (e.g., with Fe/AcOH or H2, Pd/C) followed by thermal cyclization.

For research and development targeting specific fused heterocyclic scaffolds like pyrido[2,3-b]pyrazines, this compound is not just a preference but a structural necessity, making it a mandatory procurement choice.

Scenario 1: Synthesis of Kinase Inhibitors with Di-substituted Pyridine Cores

This compound is the right choice when developing kinase inhibitors requiring a 2-amino-5-aryl (or heteroaryl) pyridine scaffold. The evidence for high-yield, sequential SNAr and Suzuki reactions directly supports its use as a foundational building block for creating libraries of such compounds for structure-activity relationship (SAR) studies. [1]

Scenario 2: Process Development for Fused Heterocyclic APIs

In process chemistry and scale-up operations, where the target is a fused system like a pyrido[2,3-b]pyrazine, this precursor is essential. Its specific geometry enables the key reductive cyclization step, making it a non-substitutable raw material for manufacturing routes targeting this important pharmaceutical scaffold. [2]

Scenario 3: Agrochemical Synthesis Requiring Sequential Functionalization

For the synthesis of advanced agrochemicals that feature a densely functionalized pyridine ring, this intermediate provides a reliable route. The ability to introduce a nitrogen-based substituent at C2 and subsequently a carbon-based substituent at C5 allows for the modular construction of complex pesticides and herbicides where precise substituent placement is critical for bioactivity.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

235.89882 Da

Monoisotopic Mass

235.89882 Da

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (89.13%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (89.13%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (10.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Wikipedia

5-Bromo-2-chloro-3-nitropyridine

Dates

Last modified: 08-15-2023

Explore Compound Types